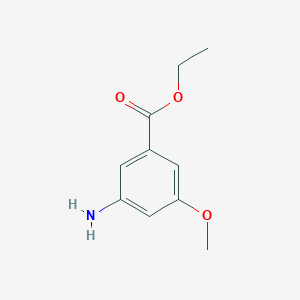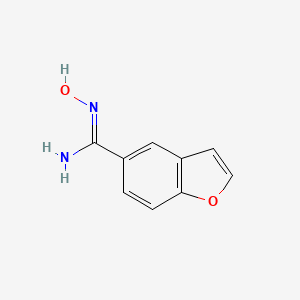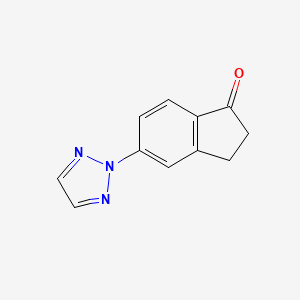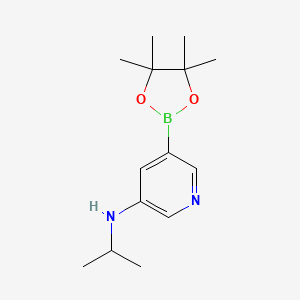![molecular formula C12H15ClN2OS B1396967 苄基[(2-甲氧基-1,3-噻唑-5-基)甲基]胺盐酸盐 CAS No. 1332530-61-6](/img/structure/B1396967.png)
苄基[(2-甲氧基-1,3-噻唑-5-基)甲基]胺盐酸盐
描述
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is a chemical compound that features a benzyl group attached to a thiazole ring, which is further substituted with a methoxy group
科学研究应用
抗菌特性
噻唑类化合物因其抗菌潜力而受到关注。苄基[(2-甲氧基-1,3-噻唑-5-基)甲基]胺盐酸盐可能具有抗菌和抗真菌作用。 研究人员合成了相关化合物并筛选了它们的抗真菌活性 。进一步的研究可以探索其对特定病原体的疗效。
抗炎活性
噻唑类化合物已知具有抗炎特性。该化合物的结构表明它可能干扰炎症通路。 研究其对炎症相关标志物的影响,可以为药物开发提供宝贵的见解 。
镇痛作用
含有噻唑环的化合物已被探索为潜在的镇痛剂。 苄基[(2-甲氧基-1,3-噻唑-5-基)甲基]胺盐酸盐可以评估其镇痛特性,可能是通过调节神经递质通路实现的 。
神经保护潜力
鉴于噻唑类化合物在神经保护中的作用,该化合物可能对神经系统疾病有益。 研究可以评估其对神经元健康、氧化应激和神经炎症的影响 。
抗肿瘤活性
噻唑类化合物已被研究为抗肿瘤剂。苄基[(2-甲氧基-1,3-噻唑-5-基)甲基]胺盐酸盐可以测试其对癌细胞的细胞毒性作用。 了解其作用机制和选择性对于潜在的治疗应用至关重要 。
药物支架开发
噻唑环作为设计新型药物的支架。研究人员可以修饰该化合物以创建具有改善药理学特性的衍生物。 苄基[(2-甲氧基-1,3-噻唑-5-基)甲基]胺盐酸盐可能有助于开发新的候选药物 。
作用机制
Target of Action
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is a compound that contains a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化分析
Biochemical Properties
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The compound’s thiazole ring structure allows it to form stable complexes with metal ions, which can further modulate enzyme activity. Additionally, Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects .
Cellular Effects
The effects of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can inhibit the growth of cancer cells by interfering with their metabolic pathways and inducing apoptosis. In microbial cells, it disrupts essential processes, leading to cell death. Furthermore, Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride can affect the expression of genes involved in stress responses, thereby enhancing the cell’s ability to cope with adverse conditions .
Molecular Mechanism
At the molecular level, Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can activate or inhibit signaling pathways by interacting with receptors on the cell surface. These interactions can lead to changes in gene expression, ultimately affecting cellular function. The thiazole ring in Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is crucial for these binding interactions, as it provides the necessary structural framework for stable complex formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy, necessitating the use of fresh preparations for prolonged experiments. Additionally, long-term exposure to the compound can result in adaptive responses in cells, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as antimicrobial and anticancer activity . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity. Careful dosage optimization is essential to maximize the compound’s efficacy while minimizing adverse effects .
Metabolic Pathways
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism . For instance, the compound can inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division. Additionally, it can modulate metabolic flux by altering the activity of key enzymes in glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels, ultimately influencing cellular function and viability.
Transport and Distribution
The transport and distribution of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside, it can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride can significantly impact its activity and function, as it needs to reach specific sites to exert its effects.
Subcellular Localization
The subcellular localization of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it can be targeted to the mitochondria, affecting cellular energy production and metabolism . The precise localization of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is essential for its ability to modulate cellular processes effectively.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride typically involves the reaction of benzylamine with a thiazole derivative. One common method includes the alkylation of benzylamine with
属性
IUPAC Name |
N-[(2-methoxy-1,3-thiazol-5-yl)methyl]-1-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS.ClH/c1-15-12-14-9-11(16-12)8-13-7-10-5-3-2-4-6-10;/h2-6,9,13H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUTVFLWLNTQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)CNCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1396893.png)

![4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1396895.png)
![1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1396896.png)
![2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid](/img/structure/B1396898.png)





